An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 3-chlorobenzoate
An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-chlorobenzoate (B1228886) is a halogenated aromatic ester that serves as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its application as a key building block in the pharmaceutical industry, notably in the synthesis of the antiprotozoal drug Etofamide.
Chemical and Physical Properties
Ethyl 3-chlorobenzoate is a colorless to light yellow liquid at room temperature. Its core chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| CAS Number | 1128-76-3 | [2] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 118-120 °C at 13 mmHg | [2] |
| Density | 1.186 g/cm³ | [2] |
| Refractive Index (n²⁰/D) | 1.5220 | [2] |
| Solubility | Insoluble in water, soluble in common organic solvents like ethanol (B145695), ether, and acetone. |
Spectral Data
The structural elucidation of Ethyl 3-chlorobenzoate is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): The proton NMR spectrum is characterized by a triplet at approximately 1.4 ppm corresponding to the methyl protons (-CH₃) of the ethyl group, a quartet at around 4.4 ppm from the methylene (B1212753) protons (-CH₂-) of the ethyl group, and a series of multiplets in the aromatic region (7.3-8.0 ppm) corresponding to the four protons on the substituted benzene (B151609) ring.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum typically shows signals for the methyl carbon around 14 ppm and the methylene carbon around 61 ppm. The carbonyl carbon of the ester group appears significantly downfield, at approximately 165 ppm. The aromatic carbons appear in the 128-135 ppm range, with the carbon attached to the chlorine atom showing a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of Ethyl 3-chlorobenzoate displays characteristic absorption bands. A strong absorption peak is observed around 1720-1730 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. C-O stretching vibrations are typically found in the 1100-1300 cm⁻¹ region. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-Cl stretching vibration is observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of Ethyl 3-chlorobenzoate shows a molecular ion peak [M]⁺ at m/z 184, with a characteristic [M+2]⁺ peak at m/z 186 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Key fragmentation patterns include the loss of the ethoxy group (-OC₂H₅) to form the 3-chlorobenzoyl cation at m/z 139 (base peak), and the subsequent loss of a carbonyl group (-CO) to give the 3-chlorophenyl cation at m/z 111.
| m/z | Relative Intensity | Fragment |
| 184/186 | Moderate | [M]⁺ (Molecular ion) |
| 155/157 | Low | [M - C₂H₅]⁺ |
| 139/141 | High (Base Peak) | [M - OC₂H₅]⁺ |
| 111/113 | Moderate | [M - OC₂H₅ - CO]⁺ |
Experimental Protocols
Synthesis of Ethyl 3-chlorobenzoate via Fischer Esterification
This protocol details the synthesis of Ethyl 3-chlorobenzoate from 3-chlorobenzoic acid and ethanol using an acid catalyst.
Materials:
-
3-chlorobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (B109758) (or diethyl ether)
-
Standard laboratory glassware for reflux, extraction, and distillation.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chlorobenzoic acid and an excess of absolute ethanol (e.g., 5-10 molar equivalents).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the moles of carboxylic acid) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid - Caution: CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 3-chlorobenzoate.
-
Purify the crude product by vacuum distillation to yield the pure ester.
Purification by Column Chromatography
For higher purity, the crude product can be purified by column chromatography on silica (B1680970) gel.
Materials:
-
Crude Ethyl 3-chlorobenzoate
-
Silica gel (60-120 mesh)
-
Ethyl acetate (B1210297)
-
Chromatography column and collection tubes.
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the chromatography column.
-
Dissolve the crude Ethyl 3-chlorobenzoate in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Methods
A common method for the analysis of Ethyl 3-chlorobenzoate involves GC-MS.
Typical GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.
HPLC can also be used for the analysis and purification of Ethyl 3-chlorobenzoate.[3]
Typical HPLC Conditions:
-
Column: A reverse-phase C18 column.[3]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[3]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 230 nm).
-
Flow Rate: Typically 1 mL/min.
Applications in Drug Development
Ethyl 3-chlorobenzoate is a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A notable application is its role as a key intermediate in the synthesis of Etofamide .[3]
Etofamide is an antiprotozoal agent used for the treatment of amoebiasis.[3][4] Its mechanism of action is believed to involve the inhibition of nucleic acid and protein synthesis in the parasite Entamoeba histolytica.[5]
The synthesis of Etofamide involves the conversion of the ester group of Ethyl 3-chlorobenzoate into an amide. This is typically achieved by reacting the ester with a suitable amine under conditions that facilitate amidation. The 3-chloro-substituted benzene ring is a crucial pharmacophore in the final drug molecule.
Visualizations
Fischer Esterification Mechanism
The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification for the synthesis of Ethyl 3-chlorobenzoate.
Caption: Mechanism of Fischer Esterification.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis, purification, and analysis of Ethyl 3-chlorobenzoate.
Caption: Synthesis and Purification Workflow.
Safety and Handling
Ethyl 3-chlorobenzoate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Ethyl 3-chlorobenzoate is a valuable and versatile chemical intermediate with well-defined chemical and physical properties. The straightforward synthesis via Fischer esterification, coupled with established purification and analytical protocols, makes it readily accessible for research and development. Its role as a key precursor in the synthesis of the antiprotozoal drug Etofamide highlights its importance in the pharmaceutical industry. This guide provides a solid foundation for researchers, scientists, and drug development professionals working with this important compound.
References
- 1. Ethyl 3-chlorobenzoate | C9H9ClO2 | CID 70785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-Chlorobenzoate | 1128-76-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Page loading... [guidechem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the mechanism of Etofamide? [synapse.patsnap.com]
